molecular formula C10H11IN2O B2811097 3-(4-Iodophenyl)piperazin-2-one CAS No. 1869195-99-2

3-(4-Iodophenyl)piperazin-2-one

Cat. No. B2811097
CAS RN: 1869195-99-2
M. Wt: 302.115
InChI Key: FQXYDYZZGPYGBW-UHFFFAOYSA-N
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Description

“3-(4-Iodophenyl)piperazin-2-one” is a chemical compound with the CAS Number: 1869195-99-2 . It has a molecular weight of 302.11 and is typically stored at room temperature . The compound is in powder form .


Synthesis Analysis

The synthesis of piperazin-2-one derivatives, which includes “3-(4-Iodophenyl)piperazin-2-one”, has been reported in several studies . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) from commercial aldehydes .


Molecular Structure Analysis

The molecular structure of “3-(4-Iodophenyl)piperazin-2-one” is represented by the Inchi Code: 1S/C10H11IN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14) . This indicates that the compound contains iodine, nitrogen, and oxygen atoms, along with carbon and hydrogen .


Physical And Chemical Properties Analysis

“3-(4-Iodophenyl)piperazin-2-one” is a powder that is stored at room temperature . The compound has a molecular weight of 302.11 .

Scientific Research Applications

Antifungal Agents

The compound’s structure suggests potential antifungal activity. Researchers have synthesized related derivatives, such as 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, which exhibit promising antifungal properties . Investigating its mechanism of action and optimizing its structure could lead to effective antifungal drugs.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “3-(4-Iodophenyl)piperazin-2-one” could involve further exploration of its synthesis methods and potential applications. For instance, the development of more efficient synthesis methods could be a focus of future research . Additionally, given its structural similarity to piperazine, a compound with known biological activity, further investigation into the biological activity of “3-(4-Iodophenyl)piperazin-2-one” could also be a promising direction .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with the d4 dopamine receptor . The D4 dopamine receptor is a G protein-coupled receptor that inhibits adenylyl cyclase. It is a part of the dopamine receptor D2-like family and plays a crucial role in the brain’s reward system.

Mode of Action

It is known that similar compounds interact with their targets by binding to the aromatic microdomain that spans the interface of the second and third transmembrane segments of the d4 dopamine receptor . This interaction influences the high-affinity interactions with the ligand, leading to changes in the receptor’s activity.

properties

IUPAC Name

3-(4-iodophenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXYDYZZGPYGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Iodophenyl)piperazin-2-one

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